molecular formula C17H27NO4 B1676912 纳多洛尔 CAS No. 42200-33-9

纳多洛尔

货号 B1676912
CAS 编号: 42200-33-9
分子量: 309.4 g/mol
InChI 键: VWPOSFSPZNDTMJ-UCWKZMIHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nadolol is a non-selective beta-adrenergic antagonist used for the treatment of hypertension and angina . It works by affecting the response to nerve impulses in certain parts of the body, like the heart, causing the heart to beat slower and decreasing the blood pressure .


Synthesis Analysis

Nadolol is a synthetic non-cardio-selective beta-adrenergic blocker that was developed by the Squibb Institute for Medical Research . It was released for clinical use in the United States in late 1979 and was approved by the Food and Drug Administration (FDA) for the treatment of hypertension and angina .


Molecular Structure Analysis

Nadolol has the molecular formula C17H27NO4 . It is a white crystalline powder that is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water and in chloroform, and very slightly soluble in sodium hydroxide .


Chemical Reactions Analysis

The pharmacokinetics of Nadolol have been studied extensively. The area under the plasma concentration curve (AUC) and maximum plasma concentration (Cmax) of nadolol increased in a dose-dependent manner . The half-life of nadolol was increased to double (18.2–68.6 h) in patients with chronic kidney disease while the serum half-life became shorter (3.2–4.3 h) when administered to children . The bioavailability of nadolol was greatly reduced by the coadministration of green tea .


Physical And Chemical Properties Analysis

Nadolol is a white crystalline powder. It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water and in chloroform, and very slightly soluble in sodium hydroxide .

科学研究应用

手性分离

Nadolol是一种用于治疗高血压和心绞痛的β受体阻滞剂,具有三个手性中心,并存在于立体异构体混合物中。研究重点是通过高效液相色谱(HPLC)等技术分离这些异构体,特别是最活跃的对映体(RSR)-nadolol,这对于开发更有效的药物配方以及了解药物的药代动力学和药效学至关重要(Wang & Ching, 2005)

药代动力学

对nadolol的药代动力学研究,包括其吸收、分布、代谢和排泄,对确定最佳给药方案至关重要。这对于其长半衰期和主要口服给药途径尤为重要。系统性回顾提供了关于nadolol药代动力学的全面数据,帮助临床医生进行剂量调整(Kalsoom et al., 2022)

慢性心房颤动的应用

对nadolol在控制患有慢性心房颤动的患者的自发和运动诱发心率方面进行了评估,特别是那些已经接受地高辛治疗的患者。这些研究表明了其在这种临床情况下的有效性和安全性(Dibianco et al., 1984)

发育迟缓中的治疗效果

初步研究探讨了nadolol用于治疗发育迟缓患者的攻击性和注意力/过动行为的用途。这些研究为了解nadolol在这种独特患者群体中的潜在益处和耐受性提供了见解(Connor et al., 1997)

对映体分离技术

通过各种色谱方法研究nadolol对映体的分离有助于我们了解药物的立体化学。这些研究对提高药物纯度和功效至关重要(Wang & Ching, 2003)

在肝硬化再出血中的应用

临床试验评估了nadolol在预防肝硬化患者再次出血中的有效性。这些研究对确定nadolol在管理这种高风险情况中的作用至关重要(Gatta et al., 1987)

帕金森病中的β-肾上腺素受体阻滞

研究探讨了使用nadolol治疗帕金森性震颤,这是一种外周β-肾上腺素受体阻滞剂。这项研究对了解nadolol在治疗帕金森病中严重震颤的潜力至关重要,特别是在传统药物不足时(Foster等,1984)

控制心室快速心律失常

研究调查了nadolol在减少心室心律失常,如早期心室收缩、心室对、非持续性心室心动过速等方面的作用。这些发现对心律失常管理至关重要(Nademanee et al., 1984)

妊娠中的Nadolol使用

研究考虑了nadolol对妊娠结果的影响,特别是其与胎儿生长受限(SGA)新生儿的关联。这些研究有助于更好地了解nadolol在孕妇中的安全性(Basso et al., 2018)

冠状动脉搭桥术后预防上室性心动过速

临床试验已经集中在研究纳多洛尔在冠状动脉搭桥手术后预防上室性心律失常的疗效。这项研究对术后心脏护理(Khuri et al., 1987)至关重要。

安全和危害

Nadolol is generally safe for use but it does have some side effects. Common side effects include numbness or cold feeling in your hands or feet, dizziness, feeling tired, upset stomach, vomiting, diarrhea, constipation, vision problems, or mood changes, confusion, memory problems . It is contraindicated in asthma, chronic obstructive pulmonary disease (COPD), cardiogenic shock, decompensated heart failure, or if your heart cannot pump blood properly .

属性

IUPAC Name

(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOSFSPZNDTMJ-UCWKZMIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nadolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide., 2.25e+00 g/L
Record name SID855594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nadolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NADOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nadolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although nadolol is described as a non selective beta blocker, it does not interact with beta 3 adrenal receptors. Antagonism of beta-1 and beta-2 adrenoceptors in the heart inhibits cyclic AMP and its signalling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction. Antagonism of beta-2 adrenoceptors in the smooth muscle cells of the vasculature inhibits their relaxation, leading to an increase in peripheral vascular resistance and reducing the risk of severe hypotension. The increase in peripheral vascular resistance may contribute to the decrease in insulin sensitivity associated with nadolol use. Antagonism of beta-1 adrenoceptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine. Antagonism of beta-2 adrenoceptors in the liver and skeletal muscle inhibits glycogenolysis, in the lungs prevents bronchodilation, and in the pancrease inhibits insulin release., Nadolol inhibits response to adrenergic stimuli by competitively blocking beta1-adrenergic receptors within the myocardium and beta2-adrenergic receptors within bronchial and vascular smooth muscle., In the management of angina pectoris, the mechanism of action of nadolol is thought to be blockade of catecholamine induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure which result in a net decrease in myocardial oxygen consumption. However, nadolol may increase oxygen requirements by increasing left ventricular fiber length and end diastolic pressure, particularly in patients with heart failure., Through its beta-adrenergic blocking action, nadolol increases airway resistance (especially in asthmatic patients) and inhibits the release of free fatty acids and insulin by adrenergic stimulation., It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. Nadolol decreases blood pressure in both supine and standing positions.
Record name Nadolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NADOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nadolol

Color/Form

White to off-white, crystalline powder

CAS RN

220045-89-6, 42200-33-9
Record name Nadolol [USAN:INN:JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220045896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nadolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nadolol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nadolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NADOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEN504330V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NADOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nadolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

124-130, 124-136 °C, 124 - 136 °C
Record name Nadolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NADOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nadolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nadolol
Reactant of Route 2
Reactant of Route 2
Nadolol
Reactant of Route 3
Reactant of Route 3
Nadolol
Reactant of Route 4
Reactant of Route 4
Nadolol
Reactant of Route 5
Reactant of Route 5
Nadolol
Reactant of Route 6
Nadolol

Citations

For This Compound
25,200
Citations
RC Heel, RN Brogden, GE Pakes, TM Speight… - Drugs, 1980 - Springer
… using standard animal models, nadolol has been shown to be … relative β-blocking potency of nadolol was usually about 2 to 9 … As with other β-blocking drugs, nadolol usually lowers both …
Number of citations: 110 link.springer.com
L Slusarek, K Florey - Analytical Profiles of Drug Substances, 1981 - Elsevier
Publisher Summary This chapter discusses nadolol. Nadolol is a white to off-white crystalline, odorless powder. The high-resolution mass spectrum yields a molecular ion at m/e …
Number of citations: 8 www.sciencedirect.com
R TANAKA, M HARAMURA, A TANAKA… - Analytical Sciences: X …, 2005 - jstage.jst.go.jp
… Nadolol has been contraindicated in bronchial asthma so far. The US Food and Drug Administration has recently approved the clinical trial on nadolol for asthma, because some animal …
Number of citations: 1 www.jstage.jst.go.jp
NA Hanania, S Singh, R El-Wali, M Flashner… - Pulmonary …, 2008 - Elsevier
… of escalating doses of the beta-blocker, nadolol, administered over 9 weeks to 10 subjects with … of nadolol was well tolerated. In 8 out of the 10 subjects, 9 weeks of nadolol treatment …
Number of citations: 161 www.sciencedirect.com
S Kalsoom, A Zamir, AU Rehman… - Journal of Clinical …, 2022 - Wiley Online Library
… Nadolol is a non‐selective beta‐adrenergic antagonist that is used … nadolol in humans. This review aimed to systematically collate and analyze publish data on the clinical PK of nadolol …
Number of citations: 3 onlinelibrary.wiley.com
A Sudilovsky, AH Elkind, RE Ryan Sr… - … : The Journal of …, 1987 - Wiley Online Library
… patients on nadolol 80 mg (4.1%), 2 of 47 patients on nadolol 160 … of migraine, 80 mg of nadolol administered once daily is … Furthermore, nadolol given as a single daily dose of 160 mg …
C Harvengt, FR Heller, P Martial… - The Journal of …, 1987 - Wiley Online Library
… Nadolol and atenolol elicited a lowering of the same magnitude in HDL‐C. Except for a … It seems that pindolol modifies the serum lipoprotein pattern less likely than propranolol, nadolol, …
Number of citations: 23 accp1.onlinelibrary.wiley.com
IS Leren, J Saberniak, E Majid, TF Haland… - Heart Rhythm, 2016 - Elsevier
… Superior effects of unselective β-blockers such as nadolol have also been reported in the … , and during treatment with nadolol. We hypothesized that nadolol is more effective than β 1 -…
Number of citations: 102 www.sciencedirect.com
C Merkel, R Marin, P Angeli, P Zanella, M Felder… - Gastroenterology, 2004 - Elsevier
… A total of 83 patients were randomized to nadolol (dose … During the study period, 9 patients randomized to nadolol and 29 … was also lower in patients randomized to nadolol (P = 0.02). …
Number of citations: 333 www.sciencedirect.com
R DiBianco, J Morganroth, JA Freitag, JA Ronan Jr… - American Heart …, 1984 - Elsevier
… During initial dose titration with nadolol, one patient was dropped from study for … nadolol and one patient receiving placebo complained of moderate fatigue. We conclude that nadolol is …
Number of citations: 135 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。